5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione

Description

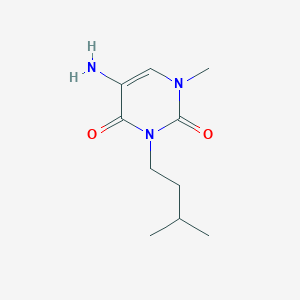

5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1H,3H)-dione (CAS: 1342574-56-4) is a synthetic pyrimidine dione derivative characterized by an amino group at position 5, a methyl group at position 1, and an isopentyl (3-methylbutyl) substituent at position 2. Its molecular formula is C₁₁H₁₉N₃O₂, with a molar mass of 225.29 g/mol. Pyrimidine diones are structurally related to nucleic acid bases (e.g., thymine) and often serve as scaffolds for designing bioactive molecules, including antimicrobial and enzyme-inhibitory agents .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

5-amino-1-methyl-3-(3-methylbutyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H17N3O2/c1-7(2)4-5-13-9(14)8(11)6-12(3)10(13)15/h6-7H,4-5,11H2,1-3H3 |

InChI Key |

SCNSZHLAFBGOFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C(=O)C(=CN(C1=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as isopentylamine, methyl isocyanate, and cyanoacetic acid.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced derivatives with simplified structures.

Substitution Products: Substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways to exert its effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1H,3H)-dione with analogous pyrimidine diones and related heterocycles, focusing on structural features, substituent effects, and reported biological activities.

Substituent-Driven Functional Comparisons

Table 1: Structural and Functional Comparison of Pyrimidine Dione Derivatives

Key Findings and Trends

Substituent Effects on Bioactivity

- Halogenation (I, Br):

Iodine or bromine at position 5 (e.g., compounds 7a , 8b , and 9 ) correlates with antimicrobial activity, likely due to increased lipophilicity and electrophilic reactivity . For instance, 7a and 8b demonstrated efficacy against 27 microbial strains via agar dilution assays . - However, direct activity data are lacking, unlike halogenated analogs .

- Alkyl Substituents:

Branched (isopentyl) or bulky (cyclohexylmethyl) alkyl chains (e.g., target compound and 8b ) may improve membrane permeability. 8b showed superior antimicrobial activity compared to simpler alkyl derivatives .

Structural Modifications and Activity

- Heterocyclic Fusion: Thieno[2,3-d]pyrimidine-2,4-dione (7) exhibited anti-Staphylococcal activity surpassing metronidazole and streptomycin, attributed to the fused thieno ring enhancing stability and target interaction .

- Enzyme Inhibition: Pyrano[2,3-d]pyrimidine-2,4-diones (e.g., 5a–j) demonstrated α-amylase/α-glucosidase inhibition, suggesting substituent-dependent modulation of enzyme binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.